molecular formula C28H28FN3O3 B11445166 5-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

5-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

Cat. No.: B11445166
M. Wt: 473.5 g/mol
InChI Key: UXVDOKCUBTZXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a fluorophenyl group, which can enhance its pharmacological properties.

Preparation Methods

The synthesis of 5-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step typically involves the use of fluorobenzyl halides in a nucleophilic substitution reaction.

    Attachment of the Pentanamide Side Chain: This can be done through amide bond formation using standard coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core or the fluorophenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, make it a valuable candidate for biological studies.

    Medicine: Its pharmacological properties can be explored for the development of new therapeutic agents targeting various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, leading to improved pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 5-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE include other quinazolinone derivatives and fluorophenyl-containing compounds. These compounds may share similar biological activities but differ in their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The uniqueness of 5-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE lies in its specific combination of functional groups, which can result in distinct biological and pharmacological profiles.

Properties

Molecular Formula

C28H28FN3O3

Molecular Weight

473.5 g/mol

IUPAC Name

5-[1-[(3-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C28H28FN3O3/c29-23-12-8-11-22(19-23)20-32-25-14-5-4-13-24(25)27(34)31(28(32)35)18-7-6-15-26(33)30-17-16-21-9-2-1-3-10-21/h1-5,8-14,19H,6-7,15-18,20H2,(H,30,33)

InChI Key

UXVDOKCUBTZXTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.